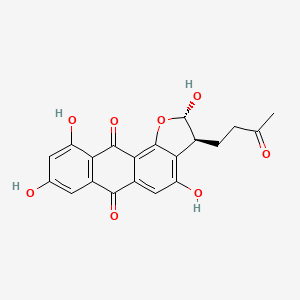![molecular formula C14H24N2O2 B14312265 2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) CAS No. 111000-63-6](/img/no-structure.png)
2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes a phenylene group connected to two ethan-1-ol groups through methylene and methylazanediyl linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) typically involves the reaction of 1,4-phenylenebis(methylene) with methylazanediyl and ethan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as drug development.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism by which 2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact mechanism may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
- 2,2’-{1,2-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)
- 2,2’-{1,3-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)
- 2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(propane-1-ol)
Uniqueness
2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
| 111000-63-6 | |
分子式 |
C14H24N2O2 |
分子量 |
252.35 g/mol |
IUPAC 名称 |
2-[[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]methyl-methylamino]ethanol |
InChI |
InChI=1S/C14H24N2O2/c1-15(7-9-17)11-13-3-5-14(6-4-13)12-16(2)8-10-18/h3-6,17-18H,7-12H2,1-2H3 |
InChI 键 |
UUEYZKXGHAQZCC-UHFFFAOYSA-N |
规范 SMILES |
CN(CCO)CC1=CC=C(C=C1)CN(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


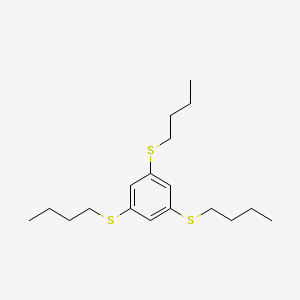
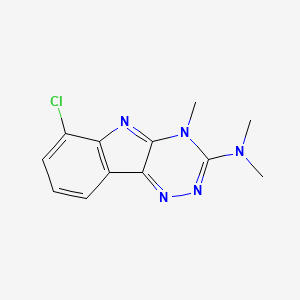
![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
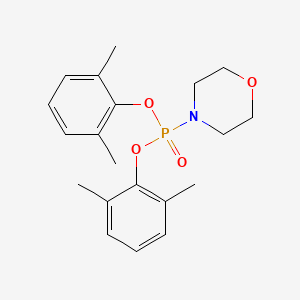
![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
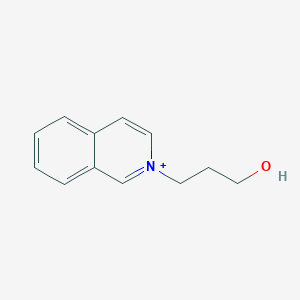
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
